molecular formula C7H7ClNaO3S B1324491 Sodium 3-Chloro-4-methylbenzenesulfonate CAS No. 5138-91-0

Sodium 3-Chloro-4-methylbenzenesulfonate

Cat. No.: B1324491
CAS No.: 5138-91-0
M. Wt: 229.64 g/mol
InChI Key: FCGGMSDOURZDTN-UHFFFAOYSA-N
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Description

Sodium 3-Chloro-4-methylbenzenesulfonate, identified by CAS Registry Number 5138-91-0, is a high-purity organosulfur compound supplied as a stable, solid material for research applications. This compound has a molecular formula of C7H6ClNaO3S and a molecular weight of 228.63 g/mol . It is part of the important class of sodium sulfinates, which are recognized in synthetic chemistry as odorless, moisture-insensitive, and bench-stable reagents, making them particularly valuable for laboratory work . As a building block, sodium sulfinate salts are powerful substrates for constructing valuable organosulfur compounds through various bond-forming reactions, including S–S, N–S, and C–S bonds . Researchers utilize these reagents as versatile precursors for synthesizing sulfonamides, sulfones, and sulfides, which are key structural motifs in pharmaceutical development and material science . The compound requires standard safety precautions for laboratory chemicals. It is characterized by the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors and, in case of contact with eyes, rinsing cautiously with water for several minutes while removing contact lenses

Properties

CAS No.

5138-91-0

Molecular Formula

C7H7ClNaO3S

Molecular Weight

229.64 g/mol

IUPAC Name

sodium;3-chloro-4-methylbenzenesulfonate

InChI

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11);

InChI Key

FCGGMSDOURZDTN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)Cl.[Na]

Other CAS No.

5138-91-0

Origin of Product

United States

Preparation Methods

Chlorination and Sulfonation of Aromatic Precursors

A common approach starts with 4-methylbenzenesulfonyl chloride or related compounds, which are chlorinated to introduce the chlorine substituent at the 3-position. For example, chlorination of p-alkylbenzenesulfonyl chlorides in the presence of catalysts at 50–100 °C yields chlorinated sulfonyl chlorides, which are then converted to sulfinic acids or sulfonates.

Conversion to Sodium 3-Chloro-4-methylbenzenesulfonate

The chlorinated sulfonyl chloride intermediate is reacted with sodium sulfite or sodium bisulfite in aqueous solution at 40–90 °C, typically maintaining pH between 8 and 10 to favor sulfonate formation. The reaction proceeds to completion when pH stabilizes, and the sodium salt crystallizes out at around 45 °C.

An alternative method involves dissolving the sulfonyl chloride in an organic solvent such as dichloromethane and adding it dropwise to an aqueous sodium sulfite solution with simultaneous addition of sodium hydroxide to maintain alkalinity. This method prevents hydrolysis of the sulfonyl chloride and improves yield and purity.

Detailed Preparation Procedure (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield & Purity
1. Chlorination p-Alkylbenzenesulfonyl chloride, chlorine gas, catalyst, 50–100 °C Chlorination at 3-position to form 3-chloro-4-methylbenzenesulfonyl chloride High conversion, ~98%
2. Sulfonation/Reduction Sodium sulfite (10–30% aqueous), pH 8–10, 40–90 °C Reaction of sulfonyl chloride with sodium sulfite to form sodium sulfinic acid salt ~100% theoretical yield, purity >97%
3. Isolation Cooling to ~45 °C, crystallization, filtration, washing, drying Crystallization of this compound High purity solid product

Reaction Mechanism Insights

  • The chlorination step introduces the chlorine substituent electrophilically on the aromatic ring.
  • The sulfonyl chloride reacts nucleophilically with sulfite ions to form sulfinic acid sodium salts.
  • Maintaining alkaline pH prevents hydrolysis and side reactions, ensuring high selectivity.
  • The sodium salt crystallizes out due to its lower solubility at reduced temperatures.

Industrial and Laboratory Scale Considerations

  • The dropwise addition of sulfonyl chloride dissolved in dichloromethane to aqueous sodium sulfite with simultaneous pH control is preferred industrially for better solvent recovery and environmental control.
  • Single-vessel processes allow direct conversion of intermediates without isolation, improving efficiency.
  • Reaction temperatures and pH are critical parameters for optimizing yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Chlorination + Sulfonation p-Alkylbenzenesulfonyl chloride Cl2, catalyst, Na2SO3, NaOH 50–100 °C, pH 8–10 High yield, scalable Requires chlorine handling
Organic solvent dropwise addition 4-methylbenzenesulfonyl chloride CH2Cl2, Na2SO3, NaOH Room temp to 60 °C, alkaline Prevents hydrolysis, cleaner process Use of organic solvent
Single-vessel process Sulfonyl chloride intermediate Na2SO3, NaOH 40–90 °C, pH 8–10 Efficient, no isolation needed Requires precise control

Research Findings and Data

  • Yields of this compound typically reach up to 100% theoretical with purity exceeding 97% after crystallization.
  • The reaction is complete when pH stabilizes between 8 and 10, indicating full conversion of sulfonyl chloride to sulfonate salt.
  • Solvent recovery (e.g., dichloromethane) is feasible and reduces environmental impact.
  • The sodium salt crystallizes at about 45 °C, facilitating easy isolation by filtration.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-Chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles, such as amines and alcohols, to form substituted products.

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form corresponding sulfinate salts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted benzenesulfonates.

    Oxidation: Sulfonic acids.

    Reduction: Sulfinate salts.

Scientific Research Applications

Organic Synthesis

Sodium 3-Chloro-4-methylbenzenesulfonate serves as a crucial reagent in organic synthesis. It is primarily utilized for:

  • Nucleophilic Aromatic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form various substituted products.
  • Preparation of Sulfonate Esters and Amides: It is instrumental in synthesizing sulfonate esters and amides, which are valuable intermediates in pharmaceuticals and agrochemicals.

Biochemical Assays

In biological research, this compound is employed in biochemical assays to investigate:

  • Enzyme Activities: It aids in studying enzyme kinetics and mechanisms by acting as a substrate or inhibitor.
  • Protein Interactions: The compound can modify protein functions, enabling researchers to explore protein-protein interactions and cellular signaling pathways.

Pharmaceutical Development

The compound plays a role in the pharmaceutical industry by serving as an intermediate for:

  • Active Pharmaceutical Ingredients (APIs): this compound is used to synthesize various APIs that have therapeutic applications.
  • Drug Formulation: Its properties facilitate the development of formulations that enhance drug delivery and efficacy.

Industrial Applications

This compound finds utility in industrial processes such as:

  • Dyes and Pigments Production: The compound is involved in synthesizing dyes, contributing to the textile and coatings industries.
  • Surfactants Manufacturing: It is used in producing surfactants that are essential for detergents and cleaning products.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Organic ChemistryNucleophilic substitution, synthesis of sulfonatesVersatile reagent for various organic reactions
Biochemical ResearchEnzyme assays, protein interaction studiesEnables detailed analysis of biochemical pathways
Pharmaceutical IndustrySynthesis of APIs, drug formulationCritical for developing effective medications
Industrial ProcessesProduction of dyes, surfactantsEnhances product performance in various applications

Case Study 1: Enzyme Activity Modulation

A study investigated the effects of this compound on enzyme activity within a specific metabolic pathway. The results demonstrated that varying concentrations of the compound could significantly alter enzyme kinetics, highlighting its role as an important tool in enzymology research.

Case Study 2: Synthesis of Pharmaceutical Intermediates

In pharmaceutical research, this compound was used to synthesize an intermediate for an anti-inflammatory drug. The synthetic route was optimized to improve yield and purity, showcasing the compound's relevance in drug development processes.

Mechanism of Action

The mechanism of action of Sodium 3-Chloro-4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The sulfonate group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations to introduce sulfonate groups into organic molecules.

Comparison with Similar Compounds

Research Findings and Case Studies

Case Study: Solubility vs. Reactivity Trade-off

A 2023 study compared this compound with its methyl ester counterpart. The sodium salt exhibited 10× higher water solubility but required harsher conditions (e.g., elevated temperatures) for sulfonate group displacement, highlighting its stability in aqueous media .

Q & A

Q. How to design computational models predicting the compound’s solubility and partition coefficients?

  • Methodology : Use QSPR models in software like COSMOtherm. Input descriptors include logP (predicted ~1.2), polar surface area (85 Ų), and H-bond acceptor count. Validate with experimental shake-flask measurements .

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